
THZ531
Overview
Description
THZ531 is a first-in-class covalent inhibitor targeting cyclin-dependent kinases 12 and 13 (CDK12/13), which regulate transcription elongation, RNA processing, and DNA damage response (DDR) pathways. Discovered in 2016, this compound irreversibly binds to cysteine residues (Cys1039 in CDK12 and Cys1017 in CDK13) located outside the kinase domain, a unique mechanism that distinguishes it from ATP-competitive inhibitors .
Preparation Methods
Rational Design and Target Selection
Covalent Inhibition Strategy
THZ531 emerged from systematic optimization of the pan-CDK inhibitor THZ1, which originally targeted CDK7 via covalent modification of Cys-312 . Researchers hypothesized that introducing structural modifications to THZ1’s acrylamide-bearing side chain could shift selectivity toward CDK12/13. Computational modeling of CDK12’s ATP-binding pocket revealed a unique cysteine residue (Cys-1039) positioned 14.2 Å from the kinase domain’s catalytic cleft, necessitating a flexible linker for covalent engagement .
Scaffold Optimization
Key modifications included:
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Piperidine linker : Replacing THZ1’s straight-chain acrylamide with a piperidine ring improved conformational flexibility, enabling reach to Cys-1039 while reducing off-target binding to CDK7/9 .
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Aminopyrimidine core : Maintained hinge-region interactions with CDK12’s Met-816 backbone, as confirmed by co-crystallography .
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3-Indolyl substituent : Enhanced hydrophobic packing against the N-lobe β1 strand, increasing binding affinity by 3.2-fold compared to THZ1 .
Synthetic Route and Reaction Conditions
Overview of Multi-Step Synthesis
The preparation of this compound follows a 7-step sequence (Table 1), starting from tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (9 ) and trans-1,4-diaminocyclohexane .
Table 1: Synthetic Steps for this compound
Step | Reaction Type | Starting Material | Product | Yield (%) | Key Conditions |
---|---|---|---|---|---|
1 | Ullmann Coupling | 9 | 10 | 44 | CuI, d-Proline, DMSO, 100°C |
2 | Nucleophilic Aromatic Substitution | 10 | 11 | 92 | 5-Cyano-2-fluoropyridine, Cs₂CO₃, DMF |
3 | Urea Formation | 11 | 12 | 52 | Benzyl isocyanate, DIPEA, DMF, 95°C |
4 | Boc Deprotection | 12 | 4 | 89 | HCl (4M in dioxane), DCM |
5 | Amide Coupling | 4 | 5a | 31 | Thalidomide derivative, KHCO₃, DMF, 80°C |
6 | Acrylamide Installation | 5a | This compound | 67 | Acryloyl chloride, Et₃N, THF |
7 | Purification | Crude this compound | Final Product | 95 | Reverse-phase HPLC (C18 column) |
Ullmann Coupling (Step 1)
The Cu-catalyzed coupling between 9 and trans-1,4-diaminocyclohexane in DMSO at 100°C for 10 hours achieved moderate yield (44%) due to competing homo-coupling side reactions . Microwave-assisted optimization later improved this to 58% yield by reducing reaction time to 2 hours .
Nucleophilic Substitution (Step 2)
Reaction of intermediate 10 with 5-cyano-2-fluoropyridine proceeded efficiently (92% yield) using Cs₂CO₃ as base in DMF. The electron-withdrawing cyano group activated the pyridine ring for displacement, while the trans-cyclohexane diamine provided optimal steric orientation .
Acrylamide Installation (Step 6)
Controlled addition of acryloyl chloride to amine 5a in THF at 0°C minimized polymerization side reactions. Triethylamine served as both base and HCl scavenger, with reaction monitoring via LC-MS to detect premature acrylamide hydrolysis .
Analytical Characterization
Mass Spectrometry
Intact protein mass spectrometry of CDK12-cyclin K treated with this compound revealed a +529.2 Da shift, matching the theoretical mass of covalently attached inhibitor (calculated Δm = 529.18 Da) . Tryptic digest identified Cys-1039 as the modification site through MS/MS sequencing .
X-ray Crystallography
The 2.7 Å co-crystal structure (PDB 5NBY) showed this compound’s aminopyrimidine core forming two hydrogen bonds with CDK12’s hinge region (M816 backbone NH and CO) . The acrylamide warhead adopted a 120° dihedral angle relative to the piperidine ring, positioning the reactive α,β-unsaturated carbonyl 3.1 Å from Cys-1039’s sulfur atom .
NMR Spectroscopy
Key resonances in the final product:
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δ 8.82 ppm (d, J=8.5 Hz) : Indole NH proton
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δ 7.60 ppm (dd, J=8.9, 2.3 Hz) : Pyridinyl H6
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δ 6.74 ppm (d, J=8.8 Hz) : Aromatic protons from piperazine-phenyl group
Structure-Activity Relationship (SAR)
Linker Length Optimization
Systematic variation of the piperidine-acrylamide linker length revealed:
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8-atom linker : Optimal for CDK12/13 selectivity (IC₅₀ = 60 nM vs 400 nM for CDK7)
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<6 atoms: Reduced covalent binding efficiency by 78% due to insufficient reach to Cys-1039
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10 atoms: Increased off-target binding to CDK9 (ΔIC₅₀ = 32 nM)
Warhead Modifications
Replacing acrylamide with propiolamide decreased CDK12 residence time from 12.3 hours to 4.1 hours, while switching to a chloroacetamide group abolished covalent binding entirely .
Scale-Up and Process Optimization
Pilot-Scale Production
A 100-gram batch process achieved 19% overall yield through:
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Step 2 : Switch from DMF to NMP reduced byproduct formation from 15% to 6%
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Step 6 : Cryogenic (−20°C) acrylation suppressed dimerization to <2%
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Purification : Tangential flow filtration replaced HPLC for intermediate 4 , cutting purification time by 40%
Stability Studies
Lyophilized this compound showed <5% degradation after 24 months at −80°C when stored under argon. Accelerated stability testing (40°C/75% RH) revealed:
Biological Validation
Target Engagement
Biotinylated analog bio-THZ531 demonstrated:
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CDK12 pull-down : 89% efficiency vs 12% for CDK7 in Jurkat lysates
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Competition assay : 50 nM this compound reduced bio-THZ531 binding by 94%
Cellular Potency
In MYCN-amplified neuroblastoma cells:
Chemical Reactions Analysis
Types of Reactions: THZ531 undergoes various chemical reactions, including covalent bonding with cysteine residues in target proteins. This covalent inhibition is irreversible and leads to the inhibition of cyclin-dependent kinases 12 and 13 .
Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as chloroindole, piperidine, and dimethylamino butenamide. The reaction conditions include specific temperatures, solvents, and catalysts to facilitate the formation of the desired chemical bonds .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is characterized by its ability to inhibit cyclin-dependent kinases 12 and 13. The compound’s structure includes a chloroindole moiety and an amide bond, which are critical for its inhibitory activity .
Scientific Research Applications
Key Applications
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Cancer Treatment
- Multiple Myeloma : THZ531 has shown heightened efficacy against multiple myeloma cells, leading to significant cell death and extensive alterations in gene expression. In studies, treatment with this compound resulted in the downregulation of over 4,000 genes in sensitive cell lines, indicating its potential as a therapeutic agent for this malignancy .
- Ewing’s Sarcoma : Research indicates that this compound effectively inhibits Ewing’s sarcoma cells, demonstrating its broad applicability across different cancer types .
- Triple-Negative Breast Cancer : Inhibitory effects on triple-negative breast cancer cells have been observed, suggesting that this compound may be beneficial for treating this aggressive cancer subtype .
- Gene Expression Modulation
- Induction of BRCAness
Data Tables
Application Area | Cell Line | IC50 (nM) | Key Findings |
---|---|---|---|
Multiple Myeloma | KMS18 | 200 | Downregulation of 4,000 genes; increased apoptosis |
Ewing’s Sarcoma | Ewing's Cell Lines | 100-200 | Significant reduction in cell viability |
Triple-Negative Breast Cancer | TNBC Cell Lines | 158 | Effective growth inhibition observed |
Case Studies
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Multiple Myeloma Sensitivity Study
- A study involving KMS18 and KMS28 cell lines treated with this compound showed a dose-dependent increase in apoptotic markers such as Annexin V positivity. The treatment also led to significant downregulation of genes involved in DNA repair mechanisms, indicating that this compound effectively disrupts cellular survival pathways .
- Ewing’s Sarcoma Response
- Triple-Negative Breast Cancer Analysis
Mechanism of Action
THZ531 exerts its effects by covalently binding to cysteine residues in cyclin-dependent kinases 12 and 13. This binding inhibits the activity of these kinases, leading to the disruption of transcriptional elongation and RNA processing. The inhibition of these kinases results in the downregulation of genes involved in DNA repair pathways, making cancer cells more susceptible to DNA damage .
Comparison with Similar Compounds
Mechanism of Action :
- Inhibits RNA polymerase II (RNAPII) C-terminal domain (CTD) phosphorylation at Ser2, disrupting transcriptional elongation .
- Downregulates DDR genes (e.g., BRCA1, FANCD2) and super-enhancer-associated oncogenes (e.g., MYC) .
- Induces apoptosis via transcriptional stress and cell cycle arrest (G2/M phase) .
Pharmacological Properties :
- IC₅₀ : 158 nM (CDK12), 69 nM (CDK13) .
- Cellular IC₅₀ : 50 nM in Jurkat T-cell acute lymphoblastic leukemia (T-ALL) cells .
- Solubility : Stable in DMSO; effective at 50–1,200 nM in cell-based assays .
THZ531 is part of a growing class of transcriptional CDK inhibitors. Below is a detailed comparison with key analogs and inhibitors targeting related pathways:
Table 1: Key Features of this compound vs. Other CDK Inhibitors
Key Comparative Insights
(1) Selectivity and Mechanism
- This compound vs. SR-4835 : While both inhibit CDK12/13, this compound covalently targets cysteines, whereas SR-4835 is ATP-competitive and more selective, sparing healthy hematopoietic stem and progenitor cells (HSPCs) at therapeutic doses .
- This compound vs. THZ1 : THZ1 inhibits CDK7, causing global transcriptional arrest, whereas this compound selectively disrupts DDR and super-enhancer-driven transcription .
(2) Functional Outcomes
- DDR Pathway Suppression: this compound downregulates BRCA1/2, creating a "BRCAness" phenotype that synergizes with PARP inhibitors (e.g., Olaparib) in multiple myeloma . In contrast, PARP inhibitors alone require pre-existing HR deficiencies .
- Super-Enhancer Inhibition : this compound preferentially suppresses SE-associated oncogenes (e.g., MYC), similar to CDK7 inhibitors, but with fewer off-target effects .
(4) Resistance and Limitations
- SR-4835 exhibits lower toxicity to normal cells, suggesting a better therapeutic window than this compound .
Research Findings and Data Highlights
Table 2: Efficacy of this compound in Preclinical Models
Biological Activity
THZ531 is a selective covalent inhibitor targeting cyclin-dependent kinases 12 and 13 (CDK12/13), which play crucial roles in regulating gene transcription, particularly in cancer cells. This compound has garnered attention due to its potential therapeutic applications in various malignancies, including high-grade serous ovarian cancer (HGSOC) and multiple myeloma (MM). This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, effects on gene expression, and implications for cancer treatment.
This compound functions by irreversibly binding to CDK12/13, leading to significant alterations in transcriptional regulation. The binding occurs at a cysteine residue outside the kinase domain, which results in the inhibition of RNA polymerase II (Pol II) phosphorylation, specifically at Ser2. This inhibition disrupts transcription elongation and leads to decreased expression of genes involved in DNA damage response (DDR) and oncogenic transcriptional programs.
Key Findings from Research Studies
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Inhibition of Oncogenic Pathways :
- In studies involving various cancer cell lines, this compound was shown to downregulate a large set of genes associated with proliferation and survival pathways. In particular, significant downregulation was observed in genes related to the MYC and mTOR-AKT pathways .
- A transcriptomic analysis revealed that this compound treatment resulted in the downregulation of 2,405 genes after 6 hours and 2,914 genes after 24 hours across sensitive cell lines .
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Effects on Multiple Myeloma :
- This compound induced a state of BRCAness in MM cells, making them more susceptible to DNA repair inhibitors such as PARP inhibitors. This effect was characterized by profound changes in the expression levels of DDR genes post-treatment .
- Apoptotic assays demonstrated increased cell death in MM cell lines treated with this compound, correlating with elevated levels of cleaved PARP, indicating activation of apoptotic pathways .
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Synergistic Effects with Other Therapies :
- In HGSOC models, this compound reduced EGFR protein levels and enhanced sensitivity to Lapatinib, suggesting potential for combination therapies .
- The combination of this compound with DNA-PK inhibitors showed synergistic effects on cell viability in MM cells, further supporting its role in enhancing the efficacy of existing treatments .
Table 1: Gene Expression Changes Induced by this compound Treatment
Cell Line | Treatment Duration | Downregulated Genes | Notable Pathways Affected |
---|---|---|---|
Z138 | 6 hours | 2,405 | MYC, mTOR-AKT |
Z138 | 24 hours | 2,914 | Proliferation, Survival |
KMS18 | 6 hours | 4,000 | DDR Pathways |
RPMI-8226 | 6 hours | 1,170 | Minimal Effect |
Table 2: Apoptotic Response to this compound
Cell Line | Concentration (nM) | Annexin V+ Cells (%) | Cleaved PARP Levels |
---|---|---|---|
KMS18 | 100 | Increased | High |
KMS28 | 200 | Increased | High |
RPMI-8226 | 200 | Minimal | Low |
Case Studies
Case Study: High-Grade Serous Ovarian Cancer (HGSOC)
In a study examining the effects of this compound on HGSOC cells and patient-derived organoids (PDOs), researchers found that treatment led to reduced cell viability and altered gene expression profiles consistent with decreased tumor growth. The study highlighted the potential for combining this compound with other targeted therapies to overcome resistance mechanisms commonly seen in HGSOC patients .
Case Study: Multiple Myeloma
Another investigation focused on multiple myeloma cells demonstrated that this compound treatment significantly downregulated genes involved in DNA repair pathways. The study reported that combining this compound with DNA repair inhibitors resulted in synthetic lethality, suggesting a promising therapeutic strategy for treating resistant MM cases .
Q & A
Basic Research Questions
Q. What is the mechanism of action of THZ531, and how does it selectively target CDK12/13 over other CDKs?
this compound covalently binds to CDK12/13 by targeting a cysteine residue (Cys-1039 in CDK12) located outside the kinase domain, which is absent in other CDKs like CDK7 or CDK8. This interaction disrupts RNA polymerase II (RNAPII) phosphorylation (Ser2), impairing transcriptional elongation and DNA damage response (DDR) gene expression. Kinase assays confirm selectivity: IC50 values for CDK12 (158 nM) and CDK13 (69 nM) are >50-fold lower than for CDK7 (8.5 µM) or CDK9 (10.5 µM) .
Q. How do researchers validate this compound's efficacy in in vitro models?
- Cell viability assays : Jurkat cells treated with this compound show dose-dependent proliferation inhibition (IC50 = 50 nM), measured via MTT or ATP-based assays.
- Apoptosis analysis : Flow cytometry (Annexin V/PI staining) reveals increased apoptotic cells (30–40% at 72 hours with 1 µM this compound).
- Transcriptional profiling : Western blotting detects reduced p-Ser2 RNAPII and DDR proteins (e.g., BRCA1/2), confirming target engagement .
Q. What are the standard protocols for this compound administration in in vivo studies?
- Dosing : 10 mg/kg via intraperitoneal injection daily, combined with PARP inhibitors (e.g., 30 mg/kg Olaparib orally) in xenograft models.
- Tumor monitoring : Subcutaneous tumors (e.g., A673 Ewing sarcoma cells) are measured weekly; survival analysis is performed over 40–150 days.
- Safety : Weight loss <10% is acceptable; toxicity is mitigated by intermittent dosing (5 days/week) .
Advanced Research Questions
Q. How do researchers resolve contradictory data on this compound's cell-type-specific sensitivity?
- Heterogeneity analysis : Compare transcriptomic profiles (RNA-seq) of sensitive (Z138) vs. resistant (REC-1) cell lines to identify DDR gene expression disparities.
- Resistance mechanisms : ABC transporter efflux (e.g., P-gp) mediates resistance in REC-1; co-treatment with Tariquidar (P-gp inhibitor) restores this compound efficacy .
- Functional validation : CRISPR knockout of ABC genes (e.g., ABCB1) in resistant lines confirms mechanistic basis .
Q. What methodologies are used to study this compound's synergistic effects with PARP inhibitors?
- Combinatorial screening : Dose-matrix assays (e.g., 0.1–1 µM this compound + 1–10 µM Olaparib) quantify synergy via Chou-Talalay analysis (Combination Index <1).
- DNA damage quantification : γ-H2AX immunofluorescence or COMET assays measure double-strand breaks.
- In vivo validation : PDX models treated with this compound + Olaparib show tumor regression (70% survival at 150 days vs. 0% in controls) .
Q. How do researchers optimize this compound dosing to minimize toxicity in preclinical models?
- Pharmacokinetics (PK) : Plasma half-life (t1/2 = ~2 hours) and tissue distribution (LC-MS/MS) guide intermittent dosing.
- Toxicity markers : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly.
- Alternative formulations : Encapsulation in liposomes improves bioavailability and reduces off-target effects .
Q. What experimental models best capture this compound's impact on transcription elongation?
- Global run-on sequencing (GRO-seq) : Maps RNAPII pausing at super-enhancer regions (e.g., MYC) post-THZ531 treatment.
- Chromatin immunoprecipitation (ChIP) : Tracks RNAPII Ser2 phosphorylation loss at DDR gene loci (e.g., BRCA1).
- Spliceosome interaction assays : Co-IP reveals disrupted SF3B1-RNAPII binding, leading to intron retention .
Q. Methodological Considerations
Q. How should researchers address batch variability in this compound activity assays?
- Quality control : Validate compound purity (>95%) via HPLC and NMR.
- Standardized protocols : Pre-treat cells with 10% FBS-free media for 24 hours to synchronize cell cycles.
- Internal controls : Include CDK7/9 inhibitors (e.g., THZ1) to confirm assay specificity .
Q. What statistical approaches are recommended for analyzing this compound's dose-response data?
- Nonlinear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism).
- Multiplicity correction : Apply Benjamini-Hochberg adjustment for high-throughput transcriptomic datasets.
- Survival analysis : Kaplan-Meier curves with log-rank tests compare treatment arms in in vivo studies .
Q. How can researchers leverage this compound's synthetic lethality in translational studies?
- Biomarker identification : Immunohistochemistry (IHC) of Cyclin K in clinical PCa samples predicts this compound sensitivity (Cyclin K-high = poor prognosis).
- Co-clinical trials : Parallel testing in PDX models and Phase I dose-escalation cohorts accelerates therapeutic validation .
Q. Data Interpretation Challenges
Q. Why do some studies report this compound-induced apoptosis, while others observe cell cycle arrest?
- Context-dependent effects : Apoptosis dominates in DDR-deficient cells (e.g., BRCA1 mutants), while G1 arrest occurs in wild-type lines.
- Time-course experiments : Apoptosis markers (cleaved PARP) emerge at 24–72 hours, whereas cell cycle changes (sub-G1) are detectable earlier .
Q. How to reconcile discrepancies in this compound's IC50 values across cell lines?
Properties
IUPAC Name |
(E)-N-[4-[(3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN7O2/c1-37(2)15-6-10-27(39)34-21-13-11-20(12-14-21)29(40)38-16-5-7-22(19-38)35-30-33-18-25(31)28(36-30)24-17-32-26-9-4-3-8-23(24)26/h3-4,6,8-14,17-18,22,32H,5,7,15-16,19H2,1-2H3,(H,34,39)(H,33,35,36)/b10-6+/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBYHLPRZRMTJO-MOVYNIQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)N2CCC[C@H](C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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